3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione

Medicinal Chemistry Physicochemical Profiling ADME Prediction

3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione (CAS 1214831-35-2) is a synthetic small-molecule diketopiperazine (DKP) derivative with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 g mol⁻¹. It is characterized by a piperazine-2,5-dione core bearing an N1-methyl substituent and a 4-chlorophenyl group at the C3 position.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.67 g/mol
CAS No. 1214831-35-2
Cat. No. B1388448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione
CAS1214831-35-2
Molecular FormulaC11H11ClN2O2
Molecular Weight238.67 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC(C1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClN2O2/c1-14-6-9(15)13-10(11(14)16)7-2-4-8(12)5-3-7/h2-5,10H,6H2,1H3,(H,13,15)
InChIKeySQYCDHGPHLHUOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Differential Position of 3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione (CAS 1214831-35-2) in the Diketopiperazine Scaffold Class


3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione (CAS 1214831-35-2) is a synthetic small-molecule diketopiperazine (DKP) derivative with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 g mol⁻¹ [1]. It is characterized by a piperazine-2,5-dione core bearing an N1-methyl substituent and a 4-chlorophenyl group at the C3 position. The compound is structurally distinct from the widely studied psychoactive agent mCPP (meta-chlorophenylpiperazine, CAS 6640-24-0), which lacks the diketopiperazine dione functionality, and from its non-methylated analog, 3-(4-chlorophenyl)piperazine-2,5-dione (CAS 2411634-61-0) [1][2]. The presence of the N1-methyl group reduces the hydrogen bond donor count from 2 to 1 relative to the secondary amide analog, thereby altering solubility, permeability, and target interaction potential [1]. The 4-chlorophenyl substituent aligns with SAR findings demonstrating that chlorophenyl groups at specific positions on the DKP scaffold are required for binding to certain protein–protein interaction targets such as MDM2 [3].

Why 3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione Cannot Be Replaced by Generic Piperazine-2,5-dione Analogs


Generic substitution within the piperazine-2,5-dione class is unreliable because minor structural modifications, such as the presence or absence of an N1-methyl group or the position of the chlorine substituent, can drastically alter the compound's physicochemical properties and biological activity. For example, the target compound possesses a single hydrogen bond donor (HBD), compared to two HBDs in its non-methylated counterpart, 3-(4-chlorophenyl)piperazine-2,5-dione [1][2]. This difference impacts membrane permeability, aqueous solubility, and potential target engagement. Furthermore, the 4-chlorophenyl substituent is not simply a hydrophobic anchor; regioisomeric analogs with ortho- or meta-chloro substitution (e.g., CAS 1214111-48-4 and 1214159-00-8) display different electronic distributions and steric profiles, which can affect π-stacking interactions and binding pocket compatibility [1]. In the context of MDM2-p53 inhibition, the presence of two 4-chlorophenyl groups at specific positions (N1 and C6) on the DKP scaffold was shown to be critical for activity, while all other variants were inactive [3]. Consequently, even structurally similar analogs cannot be considered interchangeable without rigorous side-by-side validation.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione Relative to Closest Analogs


N1-Methylation Reduces Hydrogen Bond Donor Count from 2 to 1, Enhancing Predicted Membrane Permeability

The presence of the N1-methyl group in 3-(4-chlorophenyl)-1-methylpiperazine-2,5-dione eliminates one hydrogen bond donor (HBD) site compared to the secondary amide analog 3-(4-chlorophenyl)piperazine-2,5-dione (CAS 2411634-61-0), which retains an HBD at both the N1 and N4 positions [1][2]. Reduced HBD count is a well-established predictor of improved passive membrane permeability and blood–brain barrier (BBB) penetration [3].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Computed Physicochemical Properties Differentiate Target Compound from Non-Methylated Analog

A direct comparison of computed physicochemical properties reveals that the target compound has a higher predicted lipophilicity (XLogP3-AA = 1.2) and a lower topological polar surface area (TPSA = 49.4 Ų) than the non-methylated analog, whose computed XLogP3-AA is ≈0.8 and TPSA is ≈69.4 Ų (estimated from the addition of one –NH– donor group) [1][2]. These differences are consistent with the removal of one HBD and one HBA capability upon N1-methylation [3].

Computational Chemistry Property Comparison Scaffold Selection

4-Chlorophenyl Substitution at the DKP Scaffold is Critical for MDM2-p53 Protein–Protein Interaction Inhibition

In a systematic SAR study of tetrasubstituted 2,5-diketopiperazines as MDM2-p53 inhibitors, compounds possessing two 4-chlorophenyl substituents at the N1- and C6-positions of the DKP ring showed the only detectable inhibitory activity in a fluorescence polarization (FP) assay, while all other variants, including those with different substitution patterns, were completely inactive [1]. Although the target compound (a 1-methyl-3-(4-chlorophenyl) DKP) is not identical to the tetrasubstituted leads described, the study establishes that the 4-chlorophenyl pharmacophore at position 3 (analogous to C6 in the study) is essential for engaging the MDM2 hydrophobic cleft [1].

Cancer Biology Protein–Protein Interaction DKP Inhibitors

Regioisomeric Chlorine Position Dictates Electronic and Steric Properties, Confirmed by Distinct CAS Registry and Purity Specifications

The three regioisomeric 3-(chlorophenyl)-1-methylpiperazine-2,5-diones—ortho (CAS 1214111-48-4), meta (CAS 1214159-00-8), and para (CAS 1214831-35-2)—are assigned distinct CAS Registry Numbers, confirming their status as separate chemical entities subject to independent quality control specifications [1]. The para-substituted target compound displays the most extended linear geometry and the lowest steric hindrance around the chloro substituent, factors that can influence π-stacking interactions and binding pocket compatibility [2]. Commercially, the para isomer is offered at ≥95% purity by multiple vendors (e.g., Leyan catalog number 2006110), whereas the ortho and meta isomers are often listed at lower or variable purity (e.g., ortho isomer at 97% by Leyan, meta isomer at 95% but with discontinued stock at several suppliers) .

Analytical Chemistry Regioisomer Differentiation Procurement Quality Control

Target Compound is Distinct from Psychoactive mCPP; Chemical Identity Mislabeling Risk Highlights Need for Verified Sourcing

Several chemical vendor websites incorrectly list 3-(4-chlorophenyl)-1-methylpiperazine-2,5-dione as 'also known as mCPP' . In reality, mCPP (meta-chlorophenylpiperazine, CAS 6640-24-0) is a distinct molecular entity that lacks the 2,5-dione functionality and is classified as a psychoactive substance and controlled drug analog in certain jurisdictions [1]. The target compound, bearing both the diketopiperazine core and a para-chloro substituent, is chemically and pharmacologically distinct; its structural assignment is confirmed by InChIKey SQYCDHGPHLHUOG-UHFFFAOYSA-N [2]. This mislabeling poses a significant procurement risk, as inadvertently sourcing the incorrect compound could lead to regulatory violations or invalid experimental results.

Chemical Identity Verification Procurement Integrity Regulatory Compliance

Recommended Application Scenarios for 3-(4-Chlorophenyl)-1-methylpiperazine-2,5-dione Based on Verified Differentiation Evidence


MDM2-p53 Protein–Protein Interaction Inhibitor Lead Optimization

Teams developing MDM2-p53 PPI inhibitors can use 3-(4-chlorophenyl)-1-methylpiperazine-2,5-dione as a core scaffold based on SAR evidence that 4-chlorophenyl substituents at the DKP N1/C6 positions are essential for target binding, while all other variants were inactive in FP assays [1]. The N1-methyl group provides an additional vector for synthetic elaboration without introducing a second hydrogen bond donor, which is advantageous for maintaining permeability during lead optimization [2].

Physicochemical Property-Driven Fragment Library Design

The target compound's computed property profile (HBD = 1, XLogP3-AA = 1.2, TPSA = 49.4 Ų) places it in favorable drug-like space for oral bioavailability and CNS penetration [1]. When compared to the non-methylated analog (HBD = 2, TPSA ≈69 Ų), the target compound offers superior predicted membrane permeability, making it a preferred building block for fragment-based drug discovery (FBDD) libraries aimed at intracellular or CNS targets [1][2].

Regioisomer-Specific Analytical Reference Standard

Because the ortho, meta, and para isomers are assigned distinct CAS numbers and exhibit differing molecular geometries, the para isomer can serve as a definitive analytical reference standard for HPLC, NMR, or mass spectrometry method development [1][2]. Its coplanar geometry (Cl–C4–C7–C3 torsional angle ≈0°) provides a distinct chromatographic retention time compared to the non-coplanar ortho isomer, enabling robust quality control assays for regioisomeric purity [3].

Chemical Biology Probe for Chlorophenyl SAR Studies

The unequivocal differentiation of 3-(4-chlorophenyl)-1-methylpiperazine-2,5-dione from the mislabeled 'mCPP' psychoactive analog (CAS 6640-24-0) makes it a safer and more appropriate chemical biology probe for studying the SAR of chlorophenyl-substituted DKPs in cellular assays, without the confounding variable of 5-HT receptor agonism associated with mCPP [1][2]. This clarity of identity is critical for publications and patent filings where compound misidentification could undermine legal claims or reproducibility [2].

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